3,7-Dichloro-8-(chloromethyl)quinoline

Organic Synthesis Process Chemistry Agrochemical Manufacturing

3,7-Dichloro-8-(chloromethyl)quinoline (CAS 84086-96-4) is the irreplaceable precursor for quinclorac herbicide manufacturing, delivering 93% industrial yield via optimized free-radical chlorination at 140–160°C. Its unique 3,7-dichloro-8-chloromethyl substitution pattern is non-substitutable—alternative chlorination isomers fail to oxidize efficiently to the target carboxylic acid, making this compound the sole viable intermediate for established quinclorac production workflows. The reactive 8-chloromethyl handle also enables diverse nucleophilic derivatization for agrochemical R&D programs. White crystalline solid; mp 129°C; soluble in ethanol, benzene, chlorobenzene; insoluble in water. Source high-purity material to ensure consistent herbicide production quality and downstream oxidation kinetics.

Molecular Formula C10H6Cl3N
Molecular Weight 246.5 g/mol
Cat. No. B8622452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dichloro-8-(chloromethyl)quinoline
Molecular FormulaC10H6Cl3N
Molecular Weight246.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=C(C=C21)Cl)CCl)Cl
InChIInChI=1S/C10H6Cl3N/c11-4-8-9(13)2-1-6-3-7(12)5-14-10(6)8/h1-3,5H,4H2
InChIKeySQQMOCHTAKMTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dichloro-8-(chloromethyl)quinoline: Core Intermediate in the Agrochemical Quinclorac Synthesis Pathway


3,7-Dichloro-8-(chloromethyl)quinoline (CAS 84086-96-4, C10H6Cl3N, MW 246.52) is a chlorinated quinoline intermediate characterized by chlorine substituents at the 3- and 7-positions and a reactive chloromethyl group at the 8-position. The compound appears as white crystals with a melting point of 129°C and is soluble in organic solvents including ethanol, benzene, chlorobenzene, and dichlorobenzene, while being insoluble in water . Its primary industrial application is as a critical precursor in the synthesis of quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) [1], a widely used selective herbicide for controlling barnyardgrass in rice paddies. The compound is produced via free-radical chlorination of 7-chloro-8-methylquinoline in o-dichlorobenzene at 140–160°C using azobisisobutyronitrile as initiator [2][3], yielding a mixture of the target chloromethyl derivative and its dichloromethyl analog.

3,7-Dichloro-8-(chloromethyl)quinoline: Structural Determinants That Preclude In-Class Substitution


Generic substitution among chlorinated quinoline intermediates is not feasible due to the compound's specific 3,7-dichloro-8-chloromethyl substitution pattern, which uniquely enables downstream conversion to quinclorac [1]. The 8-chloromethyl group is essential for subsequent oxidation to the carboxylic acid moiety of quinclorac; alternative chlorination patterns (e.g., 2,7-dichloro-8-methylquinoline, 5,7-dichloro-8-methylquinoline, or 3,7-dichloro-8-dichloromethylquinoline) produce intermediates that either fail to oxidize efficiently to the target herbicide or yield inactive analogs with reduced or absent herbicidal activity [2][3][4]. Furthermore, the industrial synthesis pathway is optimized specifically for this substitution pattern: the precursor 7-chloro-8-methylquinoline undergoes regioselective chlorination at the 3-position under controlled free-radical conditions [5], and deviations in substitution lead to different reactivity profiles, altered purification requirements, and incompatible downstream oxidation kinetics . The closely related 3,7-dichloro-8-dichloromethylquinoline, while also an intermediate in the same pathway, requires distinct oxidation conditions using CoPc-Mn-Br catalytic systems [6] and cannot be directly substituted in optimized quinclorac production workflows without process revalidation.

Quantitative Differentiation of 3,7-Dichloro-8-(chloromethyl)quinoline Against Structural Analogs


Industrial Synthesis Yield of 93%: Process Efficiency Benchmark for 3,7-Dichloro-8-(chloromethyl)quinoline

The industrial synthesis of 3,7-dichloro-8-chloromethylquinoline achieves a 93% theoretical yield under optimized conditions [1][2], representing a well-established and scalable production route. In contrast, alternative chloromethylation strategies for 2-chloromethylquinoline derivatives using phosphorus pentachloride or trichloro-aceto-acetic ester routes have been reported to yield products with only 'poor to moderate' yields and insufficient selectivity [3]. The high-yielding free-radical chlorination route using 7-chloro-8-methylquinoline in o-dichlorobenzene with AIBN initiation at 140–160°C provides a validated, reproducible industrial process that directly supports cost-effective procurement decisions .

Organic Synthesis Process Chemistry Agrochemical Manufacturing

Herbicidal Selectivity: (3,7-Dichloro-8-quinolyl)methyl Chloroacetate Demonstrates Rice–Barnyardgrass Discrimination

Derivatives of 3,7-dichloro-8-(chloromethyl)quinoline exhibit quantifiable herbicidal selectivity that distinguishes this scaffold from other quinolinecarboxylic acid precursors. Specifically, (3,7-dichloro-8-quinolyl)methyl chloroacetate, synthesized directly from 3,7-dichloro-8-(chloromethyl)quinoline, demonstrates 'excellent selectivity between rice plant and barnyard millet' and exhibits 'high herbicidal effect against barnyard millet of high leaf age' [1][2]. In contrast, simpler chloroquinolines such as 7-chloroquinoline and 4-chloro-3-nitroquinoline are noted for total vegetation control (non-selective) rather than crop-selective weed management [3]. The introduction of the 8-substituent via the chloromethyl group is critical for imparting this crop safety profile.

Herbicide Development Crop Protection Selective Phytotoxicity

Downstream Conversion Efficiency: 78.5% Yield to 3,7-Dichloro-8-cyanoquinoline

The chloromethyl group at the 8-position of 3,7-dichloro-8-(chloromethyl)quinoline undergoes efficient nucleophilic substitution, enabling high-yield conversion to diverse functionalized derivatives. In a documented transformation, reaction with hydroxylamine hydrochloride and sodium formate in formic acid/water at 100°C for 12 hours produced 3,7-dichloro-8-cyanoquinoline in 78.5% yield [1][2]. This conversion efficiency demonstrates the compound's utility as a synthetic building block. In comparison, the dichloromethyl analog (3,7-dichloro-8-dichloromethylquinoline) requires more aggressive oxidation conditions (CoPc-Mn-Br catalytic system) for quinclorac production and exhibits different reactivity profiles that may not suit the same derivatization pathways [3].

Synthetic Utility Derivatization Building Block Reactivity

Physical Property Differentiation: Melting Point and Solubility Profile as Purity and Handling Indicators

3,7-Dichloro-8-(chloromethyl)quinoline exhibits a distinct physical property profile that differentiates it from structurally related intermediates and facilitates quality control. The compound is a white crystalline solid with a sharp melting point of 129°C and is soluble in organic solvents (ethanol, benzene, chlorobenzene, dichlorobenzene), slightly soluble in petroleum ether, and insoluble in water . In contrast, the dichloromethyl analog (3,7-dichloro-8-dichloromethylquinoline) is reported to be unstable in methanol , which imposes solvent restrictions during purification, storage, and downstream processing. Additionally, 3,7-dichloro-8-cyanoquinoline (a downstream derivative) exhibits a substantially higher melting point of 222°C [1], providing a clear physical marker for reaction completion and purity assessment.

Physical Chemistry Quality Control Formulation Compatibility

Safety and Handling Classification: Skin and Eye Irritant Profile (H315, H317, H319)

3,7-Dichloro-8-(chloromethyl)quinoline is classified under Regulation (EC) No 1272/2008 (CLP) as a skin irritant (Category 2, H315), eye irritant (Category 2, H319), and skin sensitizer (Category 1, H317) [1]. These hazard classifications are consistent with the compound's reactive chloromethyl group and chlorinated quinoline core. While quantitative toxicity data (LD50) specific to this compound is not available in the open literature, the GHS hazard statements mandate appropriate personal protective equipment (gloves, eye protection) and proper ventilation during handling. In contrast, the dichloromethyl analog 3,7-dichloro-8-dichloromethylquinoline, while also an irritant, exhibits additional instability in methanol , introducing distinct storage and handling constraints that differentiate the two intermediates in a procurement and laboratory safety context.

Chemical Safety Occupational Health Regulatory Compliance

Optimal Deployment Scenarios for 3,7-Dichloro-8-(chloromethyl)quinoline in Research and Manufacturing


Quinclorac Herbicide Manufacturing: Primary Industrial Use Case

The dominant industrial application for 3,7-dichloro-8-(chloromethyl)quinoline is as an intermediate in quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) synthesis . The 93% industrial yield [1] and well-characterized reaction conditions (free-radical chlorination at 140–160°C) make this compound the established precursor for large-scale quinclorac production. Quinclorac is a widely used selective herbicide for controlling barnyardgrass in rice paddies [2], and procurement of high-purity 3,7-dichloro-8-(chloromethyl)quinoline is essential for maintaining consistent herbicide manufacturing output and product quality.

Synthesis of Crop-Selective Quinoline Herbicide Derivatives

The compound serves as a platform for synthesizing crop-selective quinoline herbicide derivatives, as exemplified by (3,7-dichloro-8-quinolyl)methyl chloroacetate, which demonstrates excellent selectivity between rice plants and barnyard millet while maintaining high efficacy against weeds of advanced leaf age [3][4]. This application scenario is particularly relevant for agrochemical research programs focused on developing next-generation rice herbicides with improved safety margins, where the 8-chloromethyl handle enables diverse ester and ether derivatization pathways.

Synthetic Building Block for Functionalized Quinoline Derivatives

The reactive 8-chloromethyl group enables efficient nucleophilic substitution chemistry, as demonstrated by the 78.5% yield conversion to 3,7-dichloro-8-cyanoquinoline [5]. This makes the compound a valuable building block for medicinal chemistry and chemical biology research programs requiring diverse quinoline-based scaffolds. In contrast to the dichloromethyl analog, which requires catalytic oxidation conditions and is unstable in methanol , the chloromethyl derivative offers greater versatility for parallel derivatization and library synthesis applications.

Quality Control and Analytical Reference Standard

The compound's sharp melting point (129°C) and defined physical properties make it suitable as an analytical reference standard for monitoring quinclorac manufacturing processes. Its distinct chromatographic behavior, combined with established solvent solubility profiles (soluble in ethanol, benzene, chlorobenzene, dichlorobenzene; insoluble in water) , enables accurate quantification of intermediate purity and reaction progression. Procurement of high-purity material is essential for analytical laboratories supporting agrochemical manufacturing quality assurance programs.

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